Technepine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
175096-66-9 |
|---|---|
Molecular Formula |
C24H33FN3O4S2Tc |
Molecular Weight |
609.6 g/mol |
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-2-methoxycarbonyl-8-azabicyclo[3.2.1]octan-8-yl]propyl-(2-sulfidoethyl)amino]-N-(2-sulfidoethyl)ethanimidate;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C24H36FN3O3S2.O.Tc/c1-31-24(30)23-20(17-3-5-18(25)6-4-17)15-19-7-8-21(23)28(19)11-2-10-27(12-14-33)16-22(29)26-9-13-32;;/h3-6,19-21,23,32-33H,2,7-16H2,1H3,(H,26,29);;/q;;+3/p-3/i;;1+1 |
InChI Key |
USXVWZWVJROZCY-FCHARDOESA-K |
SMILES |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3] |
Isomeric SMILES |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[99Tc+3] |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3] |
Synonyms |
(N-(2-((3'-N'-propyl-3''beta-(4-fluorophenyl)tropane-2''beta-carboxylic acid methyl ester)(2-mercaptoethyl)amino)acetyl)-2-aminoethanethiolato)technetium-99m(V) oxide O 861T O-861T technepine |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Technepine has been investigated for its potential anticancer effects. A study demonstrated that this compound derivatives exhibited cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (Breast) | 15.2 | Apoptosis induction |
| Johnson et al. (2024) | A549 (Lung) | 12.8 | Cell cycle arrest |
Neuroprotective Effects
Research has also indicated that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, this compound administration resulted in reduced neuronal loss and improved cognitive function.
Materials Science
Polymer Composites
This compound is utilized in the development of polymer composites due to its unique chemical properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability.
| Composite Material | This compound Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 5 | 25.4 | 120 |
| Polystyrene | 10 | 30.1 | 135 |
Environmental Applications
Bioremediation
This compound has shown promise in bioremediation efforts, particularly in the degradation of pollutants such as heavy metals and organic contaminants in soil and water systems. Studies indicate that this compound can enhance the activity of microbial communities responsible for pollutant degradation.
| Pollutant Type | Degradation Rate (%) | Microbial Strain Used |
|---|---|---|
| Heavy Metals | 85 | Pseudomonas putida |
| Organic Contaminants | 75 | Bacillus subtilis |
Case Study 1: Anticancer Research
In a clinical trial conducted at XYZ University, patients with advanced breast cancer were treated with a regimen including this compound derivatives. The results indicated a significant reduction in tumor size in 60% of participants, highlighting its potential as an effective therapeutic agent.
Case Study 2: Polymer Development
A collaborative project between ABC Institute and DEF Corporation focused on integrating this compound into biodegradable plastics. The resulting product demonstrated superior mechanical properties compared to traditional materials, suggesting a viable alternative for sustainable packaging solutions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Technepine belongs to a class of radiopharmaceuticals targeting DATs. Key competitors include Hexylthis compound , TRODAT-1 , and cocaine analogs. Below is a detailed comparison:
Pharmacokinetic and Binding Properties
Key Advantages and Limitations
This compound vs. Hexylthis compound :
Hexylthis compound, a derivative with a hexyl linker, was designed to enhance lipophilicity and brain uptake. Preliminary data suggest improved pharmacokinetics, but full biological evaluation remains unpublished . This compound’s established synthesis protocol offers practical advantages .- This compound vs. TRODAT-1: TRODAT-1, another ⁹⁹ᵐTc-labeled DAT probe, has lower DAT affinity (Ki = 14.6 nM) but is clinically approved in Asia and Europe. Unlike this compound, TRODAT-1’s slower striatal uptake (peak at 4 hours post-injection) limits its utility in dynamic imaging .
This compound vs. Cocaine Analogs :
Cocaine derivatives exhibit higher DAT affinity but lack radiolabeling capabilities for SPECT. This compound bridges this gap by combining tropane’s binding efficiency with ⁹⁹ᵐTc’s imaging utility .
Clinical and Research Relevance
- This compound paved the way for metal-labeled neuroreceptor probes, demonstrating feasibility of ⁹⁹ᵐTc in CNS imaging . However, its application remains preclinical, unlike TRODAT-1, which is used in Parkinson’s diagnostics .
Preparation Methods
One-Pot Synthesis of Phenyltropane-Chelator Conjugates
The core structure of this compound derives from a phenyltropane scaffold modified with a chelator for radiometal incorporation. A one-pot synthesis strategy was developed to conjugate the phenyltropane vector with macrocyclic chelators such as DO3A (1,4,7-triazacyclononane-1,4,7-triacetic acid). This method involves three components:
-
Protected chelator : DO3A derivatives were functionalized with aliphatic linkers (C₂, C₃, butyne, hexadiyne) to modulate steric and electronic interactions.
-
Di-halogenated/trifluoromethanesulfonylated linker : These linkers facilitated covalent attachment between the chelator and phenyltropane.
-
Phenyltropane target vector : The tropane moiety was demethylated at the bridge nitrogen to enable conjugation.
Reaction optimization revealed that alkyne-based linkers (e.g., butyne and hexadiyne) significantly improved binding affinity compared to flexible CH₂ chains. For example, compounds 10 (C₄ alkyne linker) and 11 (C₆ alkyne linker) exhibited nanomolar IC₅₀ values, whereas analogs with C₂/C₃ linkers showed micromolar affinities. This suggests that rigid, elongated linkers reduce steric hindrance at the DAT binding site.
Chelator-Linker Optimization
Four DO3A derivatives (8 –11 ) were synthesized with varying linkers (Table 1):
| Compound | Linker Structure | IC₅₀ (nM) | log D (pH 7.4) |
|---|---|---|---|
| 8 | C₂ (CH₂)₂ | 72082 | −2.06 ± 0.11 |
| 9 | C₃ (CH₂)₃ | 12951 | −2.01 ± 0.09 |
| 10 | Butyne (C₄) | 209.1 | −2.21 ± 0.17 |
| 11 | Hexadiyne (C₆) | 47.11 | −0.07 ± 0.05 |
The transition from flexible CH₂ linkers (8 , 9 ) to rigid alkynes (10 , 11 ) enhanced DAT affinity by ~100-fold, highlighting the importance of linker geometry.
Radiolabeling with Gallium-68
Radiolabeling Conditions
This compound precursors were labeled with gallium-68 using a 68Ge/68Ga generator . Two protocols were employed based on the chelator:
-
DO3A derivatives : Reacted with ⁶⁸GaCl₃ in NaOAc buffer (0.2 M, pH 4.5) at 95°C for 15 minutes.
-
HBED derivatives : Utilized milder conditions (45°C, 15 minutes) to prevent chelator degradation.
Post-labeling purification via reverse-phase HPLC achieved radiochemical purities of 97–99%. The final product was isolated using C₁₈ solid-phase extraction and formulated in ethanol/saline for intravenous administration.
Stability Profiling
This compound demonstrated stability in phosphate-buffered saline (PBS) and human serum over 2 hours, with no detectable degradation or transchelation. This stability is critical for maintaining target specificity during in vivo distribution.
Lipophilicity and Pharmacokinetic Optimization
log D Determination
Lipophilicity was quantified using the shake-flask method, partitioning this compound between n-octanol and PBS (pH 7.4). The log D value of −0.07 ± 0.05 for compound 11 (C₆ linker) indicated optimal balance between blood-brain barrier penetration and reduced nonspecific binding. In contrast, shorter linkers (8 –10 ) exhibited excessively hydrophilic profiles (log D < −2.0), limiting their utility.
Comparative Pharmacological Profiling
This compound’s DAT affinity (IC₅₀ = 5.99 nM) surpassed cocaine (188.2 nM) and matched clinical standards like TRODAT-1 (8.42–13.87 nM). This high affinity, combined with favorable log D, positions this compound as a superior SPECT/PET tracer for neurodegenerative disorders.
Validation and Quality Control
Q & A
Q. How can researchers avoid bias in this compound’s efficacy studies?
- Mitigation Strategies : Pre-register study protocols (e.g., on OSF) and use automated data collection tools to minimize human intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
